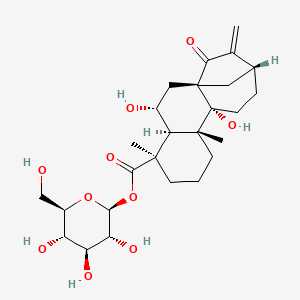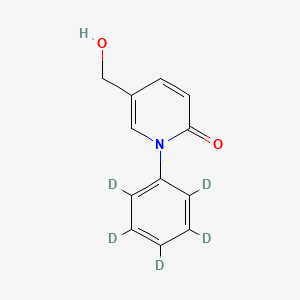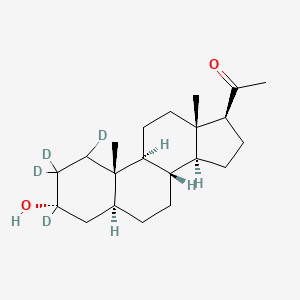
ent-6,9-ジヒドロキシ-15-オキソカウア-16-エン-19-酸 β-D-グルコピラノシルエステル
説明
“ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester” is a chemical compound that is a subclass of kaurane diterpenoid . It has a mass of 510.246497416 dalton and a chemical formula of C₂₆H₃₈O₁₀ . This compound is isolated from the herbs of Pteris semipinnata .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:O=C (OC1OC (CO)C (O)C (O)C1O)C2 (C)CCCC3 (C)C2C (O)CC45C (=O)C (=C)C (CCC43O)C5 . The isomeric SMILES string is C=C1C (=O) [C@]23C [C@H]1CC [C@@]2 (O) [C@]1 (C)CCC [C@@] (C) (C (=O)O [C@@H]2O [C@H] (CO) [C@@H] (O) [C@H] (O) [C@H]2O) [C@H]1 [C@H] (O)C3 . Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 707.4±60.0 °C and a predicted density of 1.45±0.1 g/cm3 .科学的研究の応用
抗がん作用
この化合物は、抗がん作用の可能性があるとされています {svg_1}. これは、一部のシダ植物とその近縁種に見られます {svg_2}. これらのシダ植物におけるこの化合物の含有量は高くありませんが、その薬効の一部に関与している可能性が示唆されています {svg_3}.
抗炎症作用
この化合物は、抗炎症作用も示すことが示唆されています {svg_4}. 例えば、この化合物を含むアデノステムマ・ラベニアの全草の煎液(熱水抽出物)は、肝炎や肺炎などの炎症性疾患の民間療法として使用されています {svg_5}.
美白効果
抗がん作用や抗炎症作用に加えて、この化合物は美白効果を示すことが示唆されています {svg_6}. これは、スキンケア製品の開発に利用できる可能性を示唆しています {svg_7}.
生化学研究
この化合物は多機能な生化学物質であり、さまざまな生化学研究で使用できます {svg_8}. 例えば、がんや炎症に関わる生化学的プロセスを研究するために使用できます {svg_9}.
薬物送達
ある研究では、この化合物が、ヌードマウスに移植された鼻咽頭がんCNE2腫瘍における5Fの蓄積と送達に使用されました {svg_10}. これは、薬物送達システムの開発に利用できる可能性を示唆しています {svg_11}.
結晶学
この化合物の結晶構造は研究されており、化学や材料科学などの分野の研究者にとって貴重な情報を提供することができます {svg_12}.
生化学分析
Biochemical Properties
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and apoptosis. The compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to the modulation of signaling pathways that control cell growth and survival . Additionally, it interacts with proteins involved in the regulation of the cell cycle, thereby influencing cellular proliferation.
Cellular Effects
The effects of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are proteases that play essential roles in programmed cell death . Furthermore, the compound affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and proliferation in malignant cells.
Molecular Mechanism
At the molecular level, ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events that lead to apoptosis . The compound also inhibits the activity of certain transcription factors, thereby reducing the expression of genes involved in cell survival and proliferation. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which further contributes to its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects can vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester vary with different dosages in animal models. At low doses, the compound has been shown to reduce tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis. These metabolic changes can contribute to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . It can also be found in the nucleus, where it affects gene expression by modulating the activity of transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments.
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3/t13-,14-,15-,16-,17+,18-,19-,21+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUSGLWZCNYPPQ-OGJNIKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)


